molecular formula C15H18O10 B191201 Esculin hydrate CAS No. 66778-17-4

Esculin hydrate

Cat. No.: B191201
CAS No.: 66778-17-4
M. Wt: 358.30 g/mol
InChI Key: CQYPGSKIFJFVDQ-QWFKVUSTSA-N
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Description

Esculin (hydrate) is a coumarin glycoside derived from the horse chestnut tree (Aesculus hippocastanum). It is known for its vasoprotective and venotonic properties, as well as its antioxidant activities. Esculin is utilized in microbiology for the isolation and identification of Enterococcus (group D streptococci) due to its ability to hydrolyze in the presence of bile .

Mechanism of Action

Esculin hydrate, also known as Esculin sesquihydrate, is a natural compound found in various plants and has been used in traditional Chinese medicine . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.

Target of Action

It is known to interact with various enzymes and proteins within the body, contributing to its diverse pharmacological effects .

Mode of Action

This compound’s mode of action is primarily through its antioxidant and anti-inflammatory activities . It is recognized by Suc transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues . It also inhibits oxidative stress in pathological conditions .

Biochemical Pathways

This compound affects several biochemical pathways. One significant pathway is the Nrf2/GPX4 signaling pathway . By activating this pathway, it inhibits the activation of hepatic stellate cells, effectively treating liver fibrosis .

Pharmacokinetics

The oral bioavailability of esculin is low, and the main metabolic pathway of esculin is extensive glucuronidation . The C-7 phenolic hydroxyl is its major metabolic site .

Result of Action

This compound has various molecular and cellular effects. It reduces the size of gastric ulcers and decreases increases in the levels of malondialdehyde (MDA) and the activity of myeloperoxidase (MPO) and catalase . It also decreases LPS-induced increases in the levels of TLR4, MyD88, IRAK4, and phosphorylated NF-ĸB in the lung, as well as levels of IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid (BALF) in a mouse model of acute lung injury .

Action Environment

Environmental factors can influence the action of this compound. For instance, fluctuations in cotyledon Suc levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport . Under acute changes in light levels, the phloem velocity mirrored changes in the expression of AtSUC2 . This suggests that under certain environmental conditions, transcriptional regulation may affect the abundance of AtSUC2 and thus regulate the phloem transport velocity .

Biochemical Analysis

Biochemical Properties

Esculin hydrate interacts with various enzymes, proteins, and other biomolecules. It is recognized by Sucrose (Suc) transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues . This interaction plays a crucial role in the long-distance transport of photoassimilates in plants .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can promote the expression of various endogenous antioxidant proteins, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase . This is associated with the activation of the nuclear factor erythroid-derived factor 2-related factor 2 signaling pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antioxidant activities and its ability to protect against chemically-induced carcinogenesis . It inhibits catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, fluctuations in cotyledon Suc levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport .

Dosage Effects in Animal Models

Studies using animals indicate that this compound can exhibit anti-inflammatory effects in various inflammatory models . This suggests that this compound may be promising for the treatment of a variety of inflammation-related diseases .

Metabolic Pathways

The metabolic pathways of this compound involve hydrolysis, hydroxylation, hydrogenation, dehydroxylation, glucuronidation, sulfation, and methylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the action of Suc transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues .

Subcellular Localization

The subcellular localization of this compound is primarily in the phloem of higher plants, where it is loaded by Suc transporters for long-distance transport . It should be noted that the exact subcellular localization may vary depending on the specific biological context and the presence of other interacting molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Esculin can be synthesized through the glycosylation of esculetin (6,7-dihydroxycoumarin) with glucose. The reaction typically involves the use of a glycosyl donor, such as acetobromoglucose, in the presence of a catalyst like silver carbonate. The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of esculin often involves extraction from the bark of the horse chestnut tree. The bark is first dried and then subjected to solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography to obtain esculin in its hydrated form .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Esculin: Esculin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form, esculetin. This structural difference allows esculin to be more effective in certain biological applications, such as microbiological assays and therapeutic uses .

Properties

IUPAC Name

7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2/t10-,12-,13+,14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYPGSKIFJFVDQ-QWFKVUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583344
Record name 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66778-17-4
Record name 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of esculin hydrate in bacterial identification?

A1: this compound is a differential agent used in bacterial culture media. [] Certain bacterial species, like some strains of Aspergillus flavus and A. parasiticus, possess the enzyme esculinase. This enzyme hydrolyzes esculin to esculetin and glucose. Esculetin further reacts with ferric citrate present in the medium, producing a characteristic deep reddish-brown pigmentation. This color change aids in the identification and differentiation of these specific bacterial species. []

Q2: How does this compound contribute to the selective growth of certain bacteria?

A2: While this compound itself might not directly inhibit bacterial growth, it’s often used in combination with other selective agents. [] For instance, in a medium designed for the multiplex proliferation of Salmonella, Listeria monocytogenes, and Vibrio parahaemolyticus, this compound is combined with potassium tellurite, acriflavine, and nalidixic acid. [] This combination allows the target bacteria to grow while inhibiting the growth of non-target bacteria, aiding in their isolation and identification.

Q3: Beyond its use in bacterial culture media, what other applications have been explored for this compound?

A3: Research indicates that this compound possesses antioxidant properties. [] A study investigated the potential of Skimmia anquetilia extracts, which contain esculin sesquihydrate, for their hepatoprotective and nephroprotective effects. [] The study demonstrated that the presence of esculin sesquihydrate, alongside other phenolic and flavonoid compounds, contributed to the extract’s antioxidant activity, ultimately offering protection against liver and kidney damage in a model system. []

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